N-Benzylvanillylamine: Structural Identity, Synthesis, and Pharmacological Profile
N-Benzylvanillylamine: Structural Identity, Synthesis, and Pharmacological Profile
This technical guide details the chemical structure, molecular weight, synthesis, and biological context of N-benzylvanillylamine , a significant intermediate in vanilloid pharmacology.
Chemical Identity and Structure
N-benzylvanillylamine is a secondary amine structurally derived from the vanilloid class of compounds. It serves as a critical pharmacophore in the study of Transient Receptor Potential Vanilloid 1 (TRPV1) channel modulation, often acting as a structural probe to understand the role of the amide linker found in potent agonists like capsaicin.
Nomenclature and Identifiers
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Common Name: N-Benzylvanillylamine
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Systematic IUPAC Name: 4-((Benzylamino)methyl)-2-methoxyphenol
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Alternative Names: N-Benzyl-4-hydroxy-3-methoxybenzylamine; N-Vanillylbenzylamine
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Chemical Formula:
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Molecular Weight: 243.30 g/mol
Structural Analysis
The molecule consists of a vanillyl headgroup (4-hydroxy-3-methoxybenzyl) linked to a benzyl ring via a secondary amine. This structure mimics the lipophilic and hydrogen-bonding domains of capsaicin but replaces the rigid amide bond with a more flexible amine linkage.
| Feature | Description | Function in SAR (Structure-Activity Relationship) |
| Vanillyl Head | 4-Hydroxy-3-methoxyphenyl | Critical for hydrogen bonding with TRPV1 (Tyr511/Ser512). |
| Linker | Secondary Amine (-NH-CH2-) | Increases flexibility and basicity compared to the amide bond in capsaicin. |
| Lipophilic Tail | Benzyl Group | Provides hydrophobic interaction (Van der Waals) within the binding pocket. |
Physicochemical Properties (Predicted)
| Property | Value | Note |
| Molecular Weight | 243.30 g/mol | Monoisotopic Mass: 243.1259 Da |
| Physical State | Solid | Typically a white to off-white crystalline powder. |
| Melting Point | ~85–95 °C | Estimated based on similar benzylamine derivatives. |
| LogP | ~2.5–3.0 | Moderate lipophilicity, suitable for membrane penetration. |
| pKa (Base) | ~9.0–9.5 | Protonated at physiological pH (dominant species is cationic). |
Synthesis and Manufacturing
The most robust route for synthesizing N-benzylvanillylamine is reductive amination . This "one-pot" or stepwise protocol ensures high yield and minimizes over-alkylation.
Reaction Mechanism
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Imine Formation: Condensation of Vanillin (aldehyde) with Benzylamine (primary amine) to form the imine intermediate (Schiff base).
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Reduction: Selective reduction of the imine bond using a hydride source (e.g., Sodium Borohydride) to yield the secondary amine.
Synthetic Workflow (Graphviz)
Figure 1: Two-stage reductive amination pathway for N-benzylvanillylamine synthesis.
Detailed Experimental Protocol
Reagents: Vanillin (1.0 eq), Benzylamine (1.0 eq), Methanol (solvent), Sodium Borohydride (
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Imine Formation: Dissolve vanillin (1.52 g, 10 mmol) in anhydrous methanol (20 mL). Add benzylamine (1.07 g, 10 mmol) dropwise. Stir at room temperature for 2–4 hours. Monitoring: TLC should show disappearance of vanillin and appearance of a less polar imine spot.
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Reduction: Cool the solution to 0°C in an ice bath. Carefully add
(0.57 g, 15 mmol) in small portions (exothermic hydrogen evolution). -
Completion: Allow the mixture to warm to room temperature and stir for 1 hour.
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Workup: Quench with water (50 mL). Extract with Dichloromethane (DCM, 3 x 30 mL). Wash combined organic layers with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Silica gel, DCM:MeOH 95:5) to obtain the pure amine.
Analytical Characterization
Verification of the structure requires spectroscopic analysis to confirm the presence of the secondary amine and the integrity of the vanillyl ring.
Nuclear Magnetic Resonance (NMR) Data (Expected)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 6.6 – 6.9 | Multiplet | 3H | Vanillyl Aromatic Protons | |
| 7.2 – 7.4 | Multiplet | 5H | Benzyl Aromatic Protons | |
| 3.70 | Singlet | 2H | Vanillyl | |
| 3.78 | Singlet | 2H | Benzyl | |
| 3.85 | Singlet | 3H | Methoxy ( | |
| ~2.0 | Broad Singlet | 1H | Amine ( |
Mass Spectrometry[1]
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Technique: ESI-MS (Positive Mode)
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Molecular Ion:
calculated for : 244.13 m/z. -
Fragmentation: Characteristic loss of the benzyl group (
) or tropylium ion formation.
Biological Context: TRPV1 Modulation
N-benzylvanillylamine is a key molecule in understanding the pharmacophore of vanilloids. While capsaicin (an amide) is a potent agonist, the reduction of the amide bond to a secondary amine (as in N-benzylvanillylamine) significantly alters pharmacological activity.
Mechanism of Action
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Loss of Agonism: The rigid amide bond in capsaicin is crucial for orienting the lipophilic tail into the binding pocket of TRPV1. The flexible amine linker in N-benzylvanillylamine disrupts this precise alignment, often resulting in weak agonism or antagonism .
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Desensitization: Like many vanilloids, it may cause rapid desensitization of the channel, rendering neurons refractory to further stimuli.
Structural Comparison (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) comparison between Capsaicin and N-Benzylvanillylamine.
References
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PubChem. N-(4-Hydroxy-3-methoxybenzylidene)benzylamine (Imine Precursor). National Library of Medicine. Available at: [Link]
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Frontiers in Pharmacology. TRPV1 Function at Central Synapses in Health and Disease. Available at: [Link]
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Journal of Chemical Education. Vanillin Synthesis and Derivatives. Available at: [Link]
